molecular formula C6H13O7PS B3281101 [3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid CAS No. 72843-83-5

[3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid

Cat. No.: B3281101
CAS No.: 72843-83-5
M. Wt: 260.20 g/mol
InChI Key: JTFITTQBRJDSTL-JDJSBBGDSA-N
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Description

The compound [3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid, also known as 5-Methylthioribose 1-phosphate (MTR-1-P), is a phosphorylated ribose derivative with a methylthio group (-SCH₃) at the C5 position of the oxolane (tetrahydrofuran) ring. Its IUPAC name reflects the structural features:

  • A 3,4-dihydroxy oxolane backbone.
  • A methylsulfanylmethyl substituent at C3.
  • A phosphonic acid group attached via an oxygen atom at C2.

MTR-1-P is a key intermediate in the methionine salvage pathway, where it participates in the recycling of methylthioadenosine (MTA) into methionine and adenine . Its structure and metabolic role distinguish it from other phosphorylated sugars and nucleotide precursors.

Properties

IUPAC Name

[(3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O7PS/c1-15-2-3-4(7)5(8)6(12-3)13-14(9,10)11/h3-8H,2H2,1H3,(H2,9,10,11)/t3-,4-,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFITTQBRJDSTL-JDJSBBGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1C(C(C(O1)OP(=O)(O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O7PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185729
Record name D-Ribofuranose, 5-S-methyl-5-thio-, 1-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72843-83-5
Record name D-Ribofuranose, 5-S-methyl-5-thio-, 1-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72843-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribofuranose, 5-S-methyl-5-thio-, 1-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure includes a phosphonic acid moiety and a sugar-like backbone, which may contribute to its biological properties. The presence of hydroxyl groups and a methylsulfanyl group suggests potential interactions with biological macromolecules.

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that phosphonic acids can exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been tested against Hela (cervical cancer) and A549 (lung cancer) cell lines, showing varying degrees of antiproliferative activity.

Table 2: Antiproliferative Effects of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)
This compoundHelaTBD
Related CompoundA549100 µg/mL
Related CompoundHela150 µg/mL

The exact mechanism of action for this compound remains to be fully elucidated. However, it is likely that the compound interacts with key enzymes or receptors involved in cell signaling pathways or microbial metabolism.

Case Studies

  • Case Study on Structural Analogues : A study investigating the biological activity of structurally similar phosphonates found significant inhibition of bacterial growth and cancer cell proliferation. The results suggest that modifications in the functional groups can enhance or reduce biological activity.
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various protein targets involved in disease pathways. These studies indicate potential therapeutic applications in antimicrobial and anticancer treatments.

Comparison with Similar Compounds

2,5-Anhydro-D-glucitol-1,6-diphosphate

  • Structure: Contains a glucitol (sorbitol) backbone with two phosphonooxy groups at C1 and C4.
  • Key Differences :
    • Lacks the methylthio group present in MTR-1-P.
    • Features a linear glucitol chain instead of a cyclic oxolane.
    • Functions as a glycolytic intermediate in some bacterial species .
Property MTR-1-P 2,5-Anhydro-D-glucitol-1,6-diphosphate
Backbone Cyclic oxolane Linear glucitol
Phosphorylation Monophosphate (C2) Diphosphate (C1 and C6)
Unique Substituent Methylsulfanylmethyl (C5) None
Biological Role Methionine salvage pathway Glycolysis intermediate

5'-Phosphoribosyl-N-formylglycinamide (FGAR)

  • Structure: A ribose-5-phosphate derivative with a formylglycinamide group attached to the anomeric carbon.
  • Key Differences: Contains a formylglycinamide moiety instead of a methylthio group. Participates in purine biosynthesis as a precursor to inosine monophosphate (IMP) .
Property MTR-1-P FGAR
Backbone Oxolane Ribose
Functional Group Methylthio (C5) Formylglycinamide (C1)
Pathway Methionine salvage Purine biosynthesis

D-Fructose 2,6-bisphosphate

  • Structure : A fructose molecule phosphorylated at C2 and C5.
  • Key Differences :
    • Open-chain fructose backbone vs. cyclic oxolane.
    • Bisphosphate groups regulate glycolysis and gluconeogenesis .
Property MTR-1-P D-Fructose 2,6-bisphosphate
Backbone Cyclic oxolane Open-chain fructose
Phosphorylation Monophosphate (C2) Bisphosphate (C2 and C6)
Role Methylthio recycling Metabolic enzyme regulation

[(2R,3S,4R,5R)-5-(6-Amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

  • Structure : A phosphorylated nucleoside with a methylthio-substituted purine base.
  • Key Differences: Contains a purine base (6-amino-2-methylthiopurine) linked to the ribose. Functions as a modified nucleotide in tRNA or signaling pathways .
Property MTR-1-P Methylthiopurine Nucleotide
Backbone Oxolane Ribose with purine
Substituent Methylthio (C5) Methylthiopurine (C1)
Role Metabolite recycling Nucleic acid modification

Structural and Functional Insights

Methylthio Group Significance

The methylsulfanylmethyl group in MTR-1-P is critical for its role in sulfur metabolism. Unlike compounds such as FGAR or fructose bisphosphates, this group enables MTR-1-P to donate sulfur during methionine regeneration .

Phosphorylation Patterns

  • MTR-1-P : Single phosphate at C2 facilitates enzymatic processing in the salvage pathway.
  • Diphosphates (e.g., 2,5-Anhydro-D-glucitol-1,6-diphosphate) : Dual phosphorylation enhances stability and interaction with glycolytic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid
Reactant of Route 2
[3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid

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